molecular formula C9H15NO B8603508 4-Formyl-4-methylheptanenitrile CAS No. 67624-52-6

4-Formyl-4-methylheptanenitrile

Cat. No. B8603508
M. Wt: 153.22 g/mol
InChI Key: IUDMDIPSJXLOHJ-UHFFFAOYSA-N
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Patent
US04288350

Procedure details

2-(Beta-cyanoethyl)-2-ethylhexanal was prepared from 2-ethylhexanal and acrylonitrile analogous to the procedure described in Example 1 for 2-(beta-cyanoethyl)2-methylpentanal. Yield 81% of the product boiling at 112°-114° C. at 0.5 mm.; nD20 1.4538. This product was converted to γ-ethyl-γ-n-butyl-δ-valerolactone as described in Example 1 for γ-methyl-γ-n-propyl-δ-valerolactone. Yield 78%, product boils at 104°-105° C. at 0.6 mm.; nD20 1.4652 and exhibits a hairy, lactonic, fatty, costus-like odor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])[CH3:2].[C:10](#[N:13])[CH:11]=[CH2:12].C(CCC(C)(CCC)C=O)#N>>[C:10]([CH2:11][CH2:12][C:3]([CH2:1][CH3:2])([CH2:6][CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])#[N:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C=O)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CCC(C=O)(CCC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCC(C=O)(CCCC)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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